6-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinaldehyde
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Overview
Description
6-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinaldehyde is an organosilicon compound with the molecular formula C13H21NO2Si and a molecular weight of 251.4 g/mol . This compound is characterized by the presence of a nicotinaldehyde moiety linked to a tert-butyldimethylsilyl-protected hydroxymethyl group. It is a clear, pale yellow liquid known for its unique blend of reactivity and stability .
Preparation Methods
The synthesis of 6-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinaldehyde typically involves multiple steps. One common method starts with the protection of the hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base, such as imidazole, in methylene chloride . The formylation of the protected intermediate is then carried out using n-butyllithium and dimethylformamide in anhydrous tetrahydrofuran at low temperatures . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Chemical Reactions Analysis
6-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyldimethylsilyl group can be removed under acidic conditions to yield the free hydroxyl compound.
Scientific Research Applications
This compound has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinaldehyde primarily involves its reactivity as an aldehyde and the protective role of the tert-butyldimethylsilyl group. The aldehyde group can participate in various nucleophilic addition reactions, while the silyl group protects the hydroxyl functionality during synthetic transformations .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyldimethylsilyl chloride: Used for the protection of hydroxyl groups in organic synthesis.
(6-Bromohexyloxy)-tert-butyldimethylsilane: Another organosilicon compound with similar protective properties.
(2R,3R,4S,5R,6S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: Used as a building block for complex carbohydrate synthesis.
The uniqueness of 6-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinaldehyde lies in its specific combination of a nicotinaldehyde moiety with a tert-butyldimethylsilyl-protected hydroxymethyl group, making it particularly useful in the synthesis of biologically active compounds .
Properties
Molecular Formula |
C13H21NO2Si |
---|---|
Molecular Weight |
251.40 g/mol |
IUPAC Name |
6-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H21NO2Si/c1-13(2,3)17(4,5)16-10-12-7-6-11(9-15)8-14-12/h6-9H,10H2,1-5H3 |
InChI Key |
DADFGOCSPIHMEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=NC=C(C=C1)C=O |
Origin of Product |
United States |
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